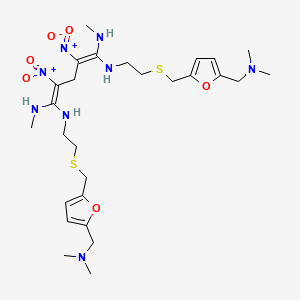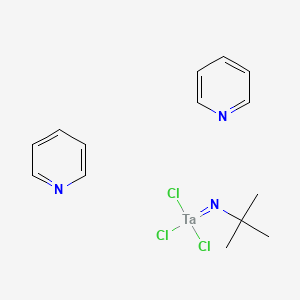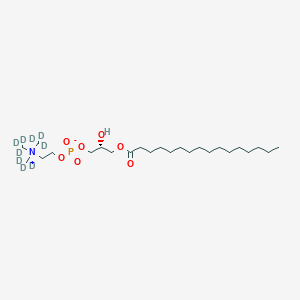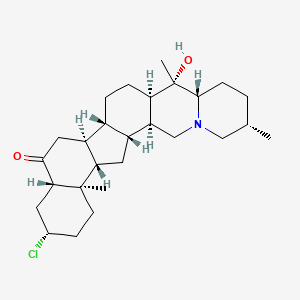
Ranitidine Impurity I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Ranitidine Impurity I involves acetyl chloride-initiated oxonium ion generation, leading to the formation of a ranitidine dimer. This dimer serves as a key intermediate in understanding the structural aspects of impurities within ranitidine bulk drug products. Such synthesis facilitates the verification of the impurity's structure and aids in producing reference materials for further analytical and toxicological investigations (Frutos & Roth, 1997).
Molecular Structure Analysis
The molecular structure of Ranitidine Impurity I, derived from synthesis studies, plays a crucial role in identifying the specific impurity forms and their behavior. Advanced analytical techniques, such as Raman spectroscopy combined with principal components analysis (PCA), have been employed to differentiate between polymorphic forms of ranitidine hydrochloride, which directly impacts the identification and quantification of impurities like Ranitidine Impurity I (Pratiwi et al., 2002).
Chemical Reactions and Properties
Ranitidine Impurity I's chemical reactivity and properties are essential for understanding its formation and elimination. Studies have shown that nitrosamine impurities, including N-Nitrosodimethylamine (NDMA), can form as byproducts during the synthesis of ranitidine, reacting with dimethylamine and nitrous acid. The development of sensitive analytical methods for controlling such impurities is crucial for ensuring drug safety (Rao et al., 2022).
Physical Properties Analysis
Analyzing the physical properties of Ranitidine Impurity I, such as its polymorphism, is vital for pharmaceutical formulation. Different polymorphic forms can significantly affect the drug's stability, solubility, and bioavailability. Techniques like solid-state NMR and X-ray powder diffraction have been applied to characterize these forms, providing insights into the impurity's physical attributes and its influence on ranitidine hydrochloride's overall properties (Mirmehrabi et al., 2004).
Chemical Properties Analysis
The chemical properties of Ranitidine Impurity I, including its stability and interaction with other substances, are critical for drug manufacturing and quality control. The reactivity of ranitidine with ozone and its transformation products during ozonation highlight the importance of understanding the impurity's chemical behavior in various conditions. This knowledge is crucial for developing effective strategies to minimize impurity levels and ensure drug purity (Christophoridis et al., 2016).
Scientific Research Applications
Quantitative Analysis and Detection
Ranitidine hydrochloride, existing as polymorphs forms I and II, is used in commercial tablets. A study highlighted the use of Raman spectroscopy coupled with principal components analysis (PCA) for the quantitative analysis of these polymorphs. The research demonstrated that PCA of Raman spectroscopic data provides a sensitive method for analyzing polymorphic impurities in drugs, with a quantitation limit of less than 2% (Pratiwi et al., 2002).
Stability and Degradation
The stability of Ranitidine and its impurities has been a significant focus of research. A stability-indicating assay was developed for Ranitidine hydrochloride, effectively separating known and unknown impurities/degradants. The assay is useful for determining purity, identity, and strength for active ingredients and finished dosage forms (Munro & Walker, 2001). Furthermore, the stability of Ranitidine syrup, when repackaged in unit-dose containers, was studied, indicating that repackaged Ranitidine syrup was stable under specific storage conditions for an extended period (Shah et al., 2008).
Impurity Profiling and Control
Nitrosamine impurities like N-Nitrosodimethylamine (NDMA) in Ranitidine have been a significant concern, prompting recalls of Ranitidine-containing products. Addressing this, studies have aimed at understanding the mechanism of toxicity of these impurities and developing sensitive analytical methods for their control. For instance, a novel stability indicating LC-MS method was designed for NDMA genotoxic impurity quantification in Ranitidine drug substance and drug product, showcasing the method's ability to detect and quantify NDMA at very low levels (Rao et al., 2022). Additionally, the regulatory aspects of impurity profiling have been discussed in detail, focusing on the identification, qualification, and control of impurities to ensure drug safety (Gogna, 2020).
Safety And Hazards
The FDA has found N-nitrosodimethylamine (NDMA) levels in some ranitidine products increase with time and temperature posing a risk to consumers, and therefore the agency has requested the withdrawal of all ranitidine products from the U.S. market . Consumers should stop taking any OTC ranitidine they may currently have .
Future Directions
properties
IUPAC Name |
(1E,4E)-1-N',5-N'-bis[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N,5-N-dimethyl-2,4-dinitropenta-1,4-diene-1,1,5,5-tetramine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N8O6S2/c1-28-26(30-11-13-42-18-22-9-7-20(40-22)16-32(3)4)24(34(36)37)15-25(35(38)39)27(29-2)31-12-14-43-19-23-10-8-21(41-23)17-33(5)6/h7-10,28-31H,11-19H2,1-6H3/b26-24+,27-25+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFGZFWSNTVORH-OWUYFMIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C(CC(=C(NC)NCCSCC1=CC=C(O1)CN(C)C)[N+](=O)[O-])[N+](=O)[O-])NCCSCC2=CC=C(O2)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C(\[N+](=O)[O-])/C/C(=C(\NCCSCC1=CC=C(O1)CN(C)C)/NC)/[N+](=O)[O-])/NCCSCC2=CC=C(O2)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N8O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Methylene Bis[Ranitidine] | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-Amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1146552.png)
